2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide
Description
2-{[4-(3-Fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide is a synthetic small molecule characterized by a pyrazinone core substituted with a 3-fluorophenyl group at the 4-position and a sulfanyl (-S-) linker connecting to an N-phenylacetamide moiety. The compound’s synthesis likely involves regioselective S-alkylation or coupling reactions, as seen in analogous compounds (e.g., sulfanyl-acetamide derivatives) . Its crystallographic data, if available, could be resolved using tools like OLEX2 for structural refinement .
Properties
IUPAC Name |
2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2S/c19-13-5-4-8-15(11-13)22-10-9-20-17(18(22)24)25-12-16(23)21-14-6-2-1-3-7-14/h1-11H,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSRGURCOZUVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydropyrazinone core, which is then functionalized with a fluorophenyl group. The final step involves the introduction of the phenylacetamide moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the compound, modifying its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can serve as a probe or ligand in biochemical studies to investigate protein-ligand interactions.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
a. 5-(Diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione Derivatives A structurally related compound, 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (), shares the sulfanyl-acetamide motif but replaces the pyrazinone ring with an oxadiazole system. However, the absence of a fluorinated aromatic ring may reduce target specificity in fluorophilic binding pockets .
b. AZD1152 Intermediate The intermediate 2-{ethyl[3-({4-[(5-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1H-pyrazol-3-yl)amino]quinazolin-7-y]}oxy)propyl]amino}ethyl dihydrogen phosphate (AZD1152, ) features a 3-fluorophenylacetamide group but incorporates a quinazoline-pyrazole scaffold. AZD1152 is a prodrug targeting kinases, with the phosphate group enhancing solubility. In contrast, the target compound lacks a phosphate moiety, which may limit bioavailability but reduce metabolic instability .
c. Chromenone-Pyrazolopyrimidine Derivatives A compound from -(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide, shares the 3-fluorophenyl and oxo-heterocyclic motifs but replaces pyrazinone with a chromenone-pyrazolopyrimidine system. The sulfonamide group here may confer stronger hydrogen-bonding interactions compared to the acetamide in the target compound. The molecular weight (616.9 vs. ~385 for the target compound) suggests differences in pharmacokinetic profiles .
Functional Group Variations
- Fluorine vs. Chlorine Substitution : describes 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, where a chloro substituent replaces fluorine. Chlorine’s larger atomic radius and lower electronegativity may reduce binding affinity in fluorophilic environments compared to the target compound’s 3-fluorophenyl group .
- Sulfanyl Linker Position: The sulfanyl group in the target compound bridges the pyrazinone and acetamide, whereas in ’s oxadiazole derivative, it connects to a pyrazine ring. This positional difference may alter conformational flexibility and target engagement.
Pharmacological and Physicochemical Properties
Research Findings and Implications
Biological Activity
The compound 2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 345.39 g/mol. The structure features a dihydropyrazinone ring, which is crucial for its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Dihydropyrazinone : Reacting appropriate phenyl derivatives with diketones under acidic conditions.
- Thioether Formation : Introducing a sulfanyl group through nucleophilic substitution.
- Acetamide Formation : Finally, coupling with an acetamide derivative to yield the desired product.
Antimicrobial Activity
Research indicates that derivatives of N-phenylacetamide exhibit significant antimicrobial properties. For instance, compounds containing similar structural motifs have been evaluated against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) studies have shown that certain derivatives can effectively inhibit the growth of Xanthomonas oryzae and Xanthomonas axonopodis at concentrations lower than conventional antibiotics .
Anticancer Potential
The compound's structure suggests potential anticancer activity, particularly due to the presence of the dihydropyrazinone moiety. Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines through various mechanisms, including:
- Inhibition of Specific Kinases : The interaction with protein kinases involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cell death .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Targeting specific enzymes that are crucial for bacterial survival or cancer cell proliferation.
- Membrane Disruption : Causing structural damage to bacterial membranes, leading to cell lysis .
Study on Antibacterial Activity
A study focused on the antibacterial activity of N-phenylacetamide derivatives found that certain compounds exhibited superior activity compared to traditional antibiotics. For example, a derivative showed an EC50 value significantly lower than bismerthiazol, indicating its potential as a new antibacterial agent .
Anticancer Research
In vitro studies on cancer cell lines treated with related compounds revealed a dose-dependent response in cell viability assays. The compounds were shown to reduce cell viability by over 50% at concentrations as low as 10 µM .
Comparative Analysis
| Compound | MIC (µg/mL) | EC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | 100 | 156.7 | Antibacterial |
| Compound B | 200 | 120 | Anticancer |
| Compound C | 150 | 80 | Antifungal |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
